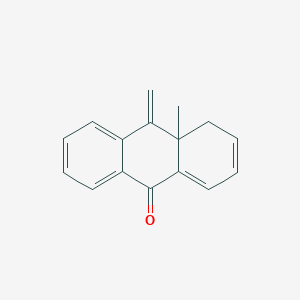
Hexadec-9-en-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadec-9-en-8-one is an organic compound with the molecular formula C16H30O It is a long-chain fatty ketone with a double bond located at the ninth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadec-9-en-8-one can be synthesized through several methods. One common approach involves the oxidation of hexadec-9-en-1-ol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate or potassium permanganate under controlled conditions to achieve the desired ketone.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale oxidation processes. These processes often involve the use of continuous flow reactors and advanced catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadec-9-en-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to the corresponding alcohol, hexadec-9-en-8-ol, using reducing agents like lithium aluminum hydride.
Substitution: The double bond in this compound can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., hydrogen bromide).
Major Products Formed
Oxidation: Hexadec-9-enoic acid.
Reduction: Hexadec-9-en-8-ol.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Hexadec-9-en-8-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a bioactive compound.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of hexadec-9-en-8-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The double bond in its structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Hexadec-9-en-8-one can be compared with other similar compounds, such as:
Hexadec-9-en-1-ol: A long-chain fatty alcohol with a similar structure but different functional group.
Hexadec-9-enoic acid: A carboxylic acid derivative with similar chain length and double bond position.
Hexadec-9-enal: An aldehyde with a similar structure but different functional group.
Uniqueness
This compound is unique due to its ketone functional group, which imparts distinct chemical properties and reactivity compared to its alcohol, acid, and aldehyde counterparts. This uniqueness makes it valuable in various chemical syntheses and applications.
Eigenschaften
| 113237-42-6 | |
Molekularformel |
C16H30O |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
hexadec-9-en-8-one |
InChI |
InChI=1S/C16H30O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h13,15H,3-12,14H2,1-2H3 |
InChI-Schlüssel |
KNODRWDJGAQLOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)C=CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)

![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)

![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)


![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)
